GR24型独脚金内酯

描述

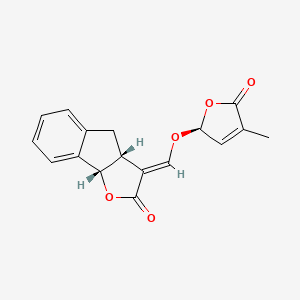

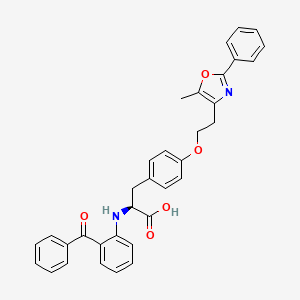

GR24 是植物产生的类胡萝卜素内酯的合成类似物。 类胡萝卜素内酯在调节植物发育中起着至关重要的作用,包括根系生长、枝条分枝和种子萌发 。 GR24 因其稳定性和可获得性而被广泛应用于科学研究,使其成为研究类胡萝卜素内酯的性质和作用的标准化合物 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Strigolactone GR24 plays a significant role in biochemical reactions. It has been shown to stimulate the mitosis and growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by boosting its energy metabolism . This involves a rapid increase in the NADH concentration, the NADH dehydrogenase activity, and the ATP content of the fungal cell . Furthermore, GR24 has been found to modulate the expression of auxin-related genes and stimulate the induction of auxin response factors .

Cellular Effects

Strigolactone GR24 has various effects on different types of cells and cellular processes. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Additionally, GR24 has been found to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities, enhance antioxidant enzyme activities and antioxidant substance contents, and reduce the levels of H2O2 and MDA in cucumber seedlings under low light stress .

Molecular Mechanism

The molecular mechanism of Strigolactone GR24 involves direct effects on the growth of root and root hair elongation, while inhibiting the secondary development of shoots . In addition, along with auxins, it regulates the aging process of leaves, stem growth, and seed germination . Furthermore, GR24 has been shown to increase polar localization of PIN2 in the plasma membrane of epidermal cells and accumulation of PIN2-containing brefeldin A (BFA) bodies, increased ARA7-labeled endosomal trafficking, reduced F-actin bundling and enhanced actin dynamics, all in a MAX2-dependent manner .

Temporal Effects in Laboratory Settings

The effects of Strigolactone GR24 change over time in laboratory settings. For instance, the initial boost to the cellular energy of the fungus Gigaspora rosea caused by GR24 treatment is followed by up-regulation of the genes involved in mitochondrial metabolism and hyphal growth, and stimulation of the fungal mitotic activity several days later .

Metabolic Pathways

Strigolactone GR24 is involved in various metabolic pathways. For example, it has been shown to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities .

准备方法

合成路线和反应条件: GR24 可以通过一系列化学反应,利用市售原料合成。 一种常见的方法涉及通过简单步骤合成卤代 GR24 类似物,例如 7-溴-GR24 和 7-氟-GR24 。 合成通常从一个前体化合物开始,该化合物经历各种化学转化,包括卤化,以产生所需的 GR24 类似物 .

工业生产方法: GR24 的工业生产涉及优化合成路线,以实现高收率和纯度。 该过程可能包括使用柱色谱等先进技术来纯化最终产品 。 生产过程的可扩展性对于满足研究和农业应用对 GR24 的需求至关重要。

化学反应分析

反应类型: GR24 经历各种化学反应,包括氧化、还原和取代 。 这些反应对于修饰化合物以生产具有特定性质的不同类似物至关重要。

常用试剂和条件: 合成 GR24 类似物中使用的常用试剂包括卤化剂、无水丙酮等溶剂和催化剂 。 反应条件,如温度和 pH 值,被仔细控制以确保所需的化学转化有效地进行 .

形成的主要产物: 涉及 GR24 的化学反应形成的主要产物包括各种卤代类似物,例如 7-溴-GR24 和 7-氟-GR24 。 这些类似物已被证明与母体化合物相比,表现出不同的生物活性及其结合亲和力 .

相似化合物的比较

GR24 通常与其他类胡萝卜素内酯类似物进行比较,例如 7-溴-GR24、7-氟-GR24 和 (-)-表-GR24 。 这些类似物表现出不同的生物活性及其结合亲和力,突出了类胡萝卜素内酯感知中立体特异性的重要性 。 例如,7-氟-GR24 被证明是比 GR24 更强的种子萌发促进剂 。 此外,EGO10 是另一种类似于 GR24 的化合物,由 3-(吲哚-3-基)丙酸合成 .

结论

GR24 是一种用途广泛的合成类胡萝卜素内酯类似物,在科学研究、农业和医学中具有重要的应用。 它调节植物发育、促进抗逆性和表现出抗癌特性的能力使其成为各种研究领域的宝贵化合物。

属性

IUPAC Name |

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 | |

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)